BenchChemオンラインストアへようこそ!

Chlorphenesin

muscle relaxant duration of action convulsant challenge

Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) is a synthetic glycol ether that serves two therapeutically and industrially distinct roles: its 1-carbamate derivative functions as a centrally acting skeletal muscle relaxant, while the parent diol is classified by the WHO as a topical antifungal agent and is widely used as a preservative in cosmetics and personal care products. The compound exhibits a molecular weight of 202.63 g/mol and demonstrates both antibacterial and antifungal properties at concentrations of 0.1–0.3%.

Molecular Formula C9H11ClO3
Molecular Weight 202.63 g/mol
CAS No. 104-29-0
Cat. No. B1668841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorphenesin
CAS104-29-0
SynonymsChlorphenesin;  NSC 6401;  NSC6401;  NSC-6401
Molecular FormulaC9H11ClO3
Molecular Weight202.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(CO)O)Cl
InChIInChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2
InChIKeyMXOAEAUPQDYUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.04e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chlorphenesin (CAS 104-29-0) Procurement Guide: Molecular Identity and Baseline Attributes for Scientific Sourcing


Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) is a synthetic glycol ether that serves two therapeutically and industrially distinct roles: its 1-carbamate derivative functions as a centrally acting skeletal muscle relaxant, while the parent diol is classified by the WHO as a topical antifungal agent and is widely used as a preservative in cosmetics and personal care products [1]. The compound exhibits a molecular weight of 202.63 g/mol and demonstrates both antibacterial and antifungal properties at concentrations of 0.1–0.3% . Its carbamate prodrug, chlorphenesin carbamate (Maolate, Musil), has been marketed for the symptomatic relief of painful muscle spasm associated with musculoskeletal trauma and inflammation [2].

Chlorphenesin Procurement: Why Interchangeability with Mephenesin, Methocarbamol, or Paraben Preservatives Is Not Supported by Data


Chlorphenesin-based products cannot be generically substituted with closely related analogs without altering key performance parameters. Although mephenesin, methocarbamol, and chlorphenesin carbamate all belong to the propanediol carbamate class of central muscle relaxants, they diverge substantially in pharmacokinetic half-life, duration of action, and selectivity for polysynaptic pathways [1]. In preservative applications, chlorphenesin demonstrates a differentiated antimicrobial spectrum and synergy profile compared to standalone parabens or phenoxyethanol, meaning that simple molar replacement in a formulation will not preserve the same breadth of biocidal coverage [2]. These quantitative differences, documented in the evidence below, establish that chlorphenesin occupies distinct performance niches that direct procurement specifications for both pharmaceutical and industrial users.

Chlorphenesin Quantitative Differentiation Evidence: Head-to-Head Data vs. Mephenesin, Methocarbamol, and Paraben Preservatives


3.1 Chlorphenesin Carbamate vs. Mephenesin: Duration of Protective Effects Against Convulsant Challenges in Mice

The duration of protective effects of chlorphenesin carbamate (CC) against picrotoxin-, pentylenetetrazol-, and electroshock-induced convulsions was significantly longer than that of mephenesin [1]. In the same study, CC inhibited spinal functions in rats, chicks, and frogs with a duration of action that consistently exceeded mephenesin across all three species [1]. Additionally, CC showed no anti-strychnine effect while mephenesin did, confirming a qualitative pharmacodynamic difference [1].

muscle relaxant duration of action convulsant challenge

3.2 Chlorphenesin Carbamate vs. Methocarbamol: 2.6-Fold Longer Biological Half-Life in Human Pharmacokinetics

In a direct pharmacokinetic comparison in human subjects, the mean biological half-life of chlorphenesin carbamate was 3.14 hours, compared to 1.20 hours for methocarbamol — a 2.6-fold difference that was statistically significant (p < 0.05) [1]. Additionally, chlorphenesin carbamate exhibited a significantly larger volume of distribution (1.27 L/kg vs. 0.48 L/kg), resulting in a correspondingly lower peak serum concentration (Cmax 15.3 vs. 29.8 μg/mL at a 2 g oral dose) [1]. Absorption parameters (lag time, absorption half-life, and Tmax) were not significantly different between the two compounds [1].

pharmacokinetics half-life bioavailability

3.3 Chlorphenesin Carbamate vs. Mephenesin: Differential Selectivity for Polysynaptic vs. Monosynaptic Reflex Inhibition in Spinal Rats

Chlorphenesin carbamate (CPC; 50 mg/kg i.v.) inhibited both monosynaptic (MSR) and polysynaptic reflexes (PSR) in spinal rats, with the polysynaptic reflex being more susceptible to depression than the monosynaptic reflex — a selectivity pattern not explicitly quantified for mephenesin [1]. Mephenesin also inhibited MSR and PSR but its effects were short in duration [1]. Furthermore, CPC had no effect on dorsal root potentials or primary afferent terminal excitability, whereas mephenesin significantly reduced both the dorsal root-dorsal root reflex and primary afferent terminal excitability [1]. This indicates a cleaner central mechanism for CPC that spares certain spinal pathways affected by mephenesin.

polysynaptic selectivity spinal reflex motoneuron excitability

3.4 Chlorphenesin vs. Parabens: Preservative Synergy with Methylparaben Yields Defined MIC Values Against Pseudomonas and Burkholderia spp.

Chlorphenesin, when used in combination with methylparaben, demonstrates activity against various strains of Pseudomonas and Burkholderia with minimum inhibitory concentrations (MICs) of 5–10 g/L . This stands in contrast to parabens alone, which often show weaker activity against Gram-negative bacteria such as Pseudomonas aeruginosa [1]. In a separate study evaluating cosmetic multifunctional ingredients, chlorphenesin completely inhibited the growth of 42 strains of Acinetobacter spp., Burkholderia cepacia complex, and Stenotrophomonas maltophilia, while all 13 strains of P. aeruginosa tested grew in its presence — highlighting the necessity of the methylparaben combination for full Gram-negative coverage [1].

preservative efficacy synergy MIC cosmetic microbiology

3.5 Chlorphenesin Carbamate Formulation Interchangeability: Bioequivalence Confirmed Between Generic and Branded 250 mg and 500 mg Tablets

A randomized-sequence, open-label, two-period crossover trial in healthy Korean volunteers demonstrated that generic and branded chlorphenesin carbamate 250 mg and 500 mg tablets are bioequivalent. The 90% confidence intervals for Cmax (1.0048–1.1153 for 250 mg; 0.9630–1.1189 for 500 mg) and AUC(0–t) (0.9882–1.0546 for 250 mg; 0.9842–1.0578 for 500 mg) fell entirely within the regulatory bioequivalence range of log 0.80 to log 1.25 [1]. No clinically significant adverse events were reported [1].

bioequivalence generic substitution formulation interchangeability

3.6 Chlorphenesin Emulgel vs. Chlorphenesin Powder: Enhanced Drug Release and Antifungal Activity Through Formulation Optimization

Chlorphenesin (CHL) emulgel formulations prepared with HPMC or Carbopol 934 exhibited significantly higher drug release and antifungal activity compared to commercially available CHL topical powder [1]. Employing a 2³ factorial design, the study identified emulsifying agent concentration as the most influential factor on drug release, followed by oil phase concentration and gelling agent type [1]. The optimized HPMC-based emulgel achieved the highest drug release and antifungal activity while maintaining stability over 3 months of storage [1].

topical formulation drug release antifungal activity emulgel

Chlorphenesin Procurement: Evidence-Backed Application Scenarios for Research and Industrial Use


4.1 Musculoskeletal Pain Research Models Requiring Sustained Central Muscle Relaxation

Investigators studying spinal reflex modulation or musculoskeletal pain in rodent models should prioritize chlorphenesin carbamate over mephenesin when prolonged duration of action is experimentally necessary. As demonstrated, chlorphenesin carbamate provides longer-lasting inhibition of spinal functions across rats, chicks, and frogs [1], while its selective sparing of dorsal root and primary afferent pathways [2] enables a cleaner pharmacological profile for mechanistic studies where off-target sensory effects must be minimized.

4.2 Pharmacokinetic Modeling and Dosing Regimen Design for Muscle Relaxant Prodrugs

Chlorphenesin carbamate's 2.6-fold longer elimination half-life (3.14 hr vs. 1.20 hr for methocarbamol) and larger volume of distribution (1.27 L/kg vs. 0.48 L/kg) [1] make it a preferred candidate for pharmacokinetic/pharmacodynamic modeling studies that demand extended therapeutic coverage with less frequent dosing. Procurement for clinical pharmacology research should specify chlorphenesin carbamate when the experimental protocol requires sustained plasma levels.

4.3 Cosmetic and Personal Care Preservative Systems Targeting Broad-Spectrum Gram-Negative Coverage

Formulators designing preservation systems for cosmetics, particularly those prone to Pseudomonas or Burkholderia contamination, should source chlorphenesin for its documented synergy with methylparaben yielding MIC values of 5–10 g/L against these Gram-negative pathogens [1]. The complete growth inhibition of 42 strains of Acinetobacter, Burkholderia cepacia complex, and Stenotrophomonas maltophilia [2] further supports its use where parabens alone or phenoxyethanol fail to provide sufficient broad-spectrum protection.

4.4 Cost-Effective Procurement of Bioequivalent Generic Chlorphenesin Carbamate Tablets

Procurement officers sourcing chlorphenesin carbamate for clinical supply or bioequivalence reference standards can confidently select generic 250 mg or 500 mg tablets, as rigorous crossover trials confirm that both Cmax and AUC(0–t) 90% confidence intervals fall entirely within regulatory bioequivalence limits [1]. This evidence enables cost savings without compromising pharmacokinetic equivalence to the branded reference product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorphenesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.